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Compound of Interest

Compound Name: 8-Iodooct-7-yn-1-ol

Cat. No.: B2467789 Get Quote

Disclaimer: Experimental spectroscopic data for 8-Iodooct-7-yn-1-ol is not readily available in

public databases or scientific literature. The data presented in this guide is predicted based on

the chemical structure and established principles of NMR, IR, and mass spectrometry. These

predictions are intended for illustrative and educational purposes.

This technical guide provides a detailed overview of the predicted spectroscopic data for the

bifunctional molecule 8-Iodooct-7-yn-1-ol. Designed for researchers, scientists, and

professionals in drug development, this document outlines the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound.

It also includes generalized experimental protocols for acquiring such data and a visual

workflow of the analytical process.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 8-Iodooct-7-yn-1-ol.
These values are derived from computational models and analysis of similar chemical

structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.64 Triplet 2H -CH₂-OH (H-1)

~2.20 Triplet 2H -CH₂-C≡ (H-6)

~1.57 Multiplet 4H -CH₂- (H-2, H-5)

~1.38 Multiplet 4H -CH₂- (H-3, H-4)

~1.8 (variable) Singlet (broad) 1H -OH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

~93.0 -C≡I

~62.5 -CH₂-OH (C-1)

~32.5 -CH₂- (C-2)

~28.8 -CH₂- (C-4 or C-5)

~28.5 -CH₂- (C-4 or C-5)

~25.2 -CH₂- (C-3)

~19.5 -CH₂-C≡ (C-6)

~-5.0 ≡C-I

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

2930-2850 Strong C-H stretch (aliphatic)

~2185 Weak-Medium C≡C stretch (internal alkyne)

1465 Medium C-H bend (alkane)

1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
m/z Ratio Proposed Fragment

252 [M]⁺ (Molecular Ion)

234 [M - H₂O]⁺

125 [M - I]⁺

107 [M - I - H₂O]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Actual parameters

may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 8-Iodooct-7-yn-1-ol in 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Process the data similarly to the ¹H NMR spectrum.

Calibrate the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (liquid film): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Obtain a background spectrum of the salt plates or the solvent.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Acquisition:

EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons

(typically at 70 eV). The resulting charged fragments are separated by their mass-to-

charge ratio (m/z).

ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to

create a fine spray of charged droplets. The solvent evaporates, leading to gas-phase ions

that are directed into the mass analyzer.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Experimental Workflow
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 8-Iodooct-7-yn-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2467789#spectroscopic-data-for-8-iodooct-7-yn-1-ol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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